(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1H-indol-2-yl)methanone
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Overview
Description
The compound (6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1H-indol-2-yl)methanone is a complex organic molecule that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1H-indol-2-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the indole and pyridoindole precursors. The bromination of the pyridoindole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The final step involves the coupling of the brominated pyridoindole with the indole moiety through a condensation reaction, often facilitated by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1H-indol-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The methanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, or the methanone group can be reduced to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution reactions could produce various substituted indole derivatives.
Scientific Research Applications
(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1H-indol-2-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism by which (6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1H-indol-2-yl)methanone exerts its effects involves its interaction with specific molecular targets. For instance, in cancer research, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells being studied.
Comparison with Similar Compounds
(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1H-indol-2-yl)methanone: can be compared with other indole derivatives, such as:
Indole-3-carbinol: Known for its anti-cancer properties.
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A precursor in the synthesis of various bioactive compounds.
6-bromoindole: Another brominated indole derivative with potential biological activities.
The uniqueness of This compound lies in its specific structure, which combines the properties of both indole and pyridoindole moieties, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C20H16BrN3O |
---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
(6-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(1H-indol-2-yl)methanone |
InChI |
InChI=1S/C20H16BrN3O/c21-15-6-3-5-13-14-11-24(9-8-17(14)23-19(13)15)20(25)18-10-12-4-1-2-7-16(12)22-18/h1-7,10,22-23H,8-9,11H2 |
InChI Key |
RVADZTOWYIZDJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=CC=C3Br)C(=O)C4=CC5=CC=CC=C5N4 |
Origin of Product |
United States |
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